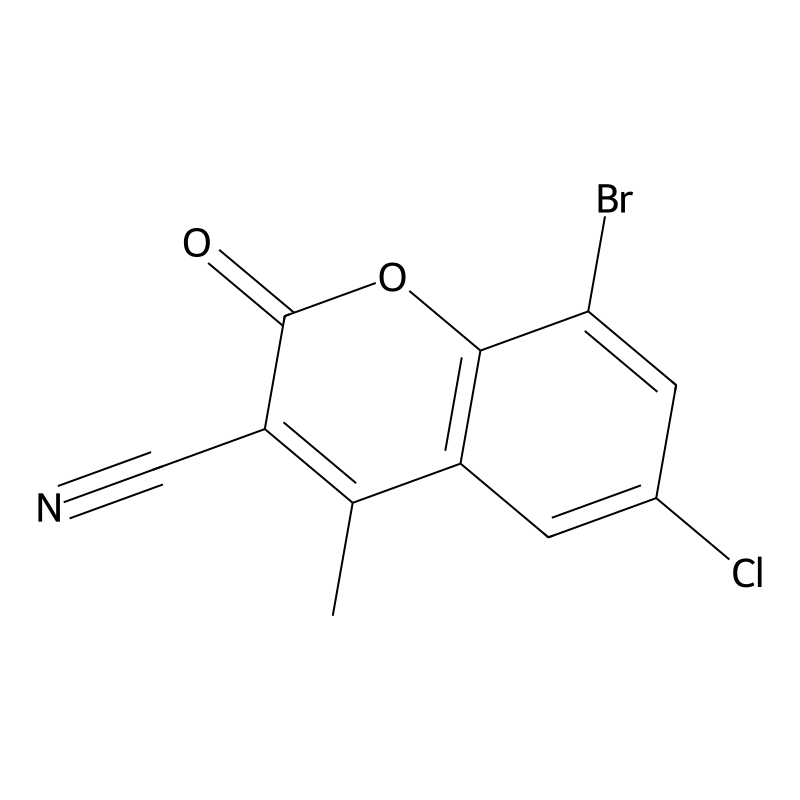

8-Bromo-6-chloro-3-cyano-4-methylcoumarin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

8-Bromo-6-chloro-3-cyano-4-methylcoumarin is a synthetic compound classified as a coumarin derivative. Its chemical structure features a bromine atom at the 8-position, a chlorine atom at the 6-position, and a cyano group at the 3-position of the coumarin ring, which is a fused benzopyran system. The molecular formula of this compound is C₁₁H₅BrClN₁O₂, and it has a molecular weight of approximately 298.52 g/mol. This compound is primarily utilized in scientific research, particularly in fluorescence microscopy and cellular imaging due to its fluorescent properties.

- Nucleophilic Substitution: The bromine and chlorine atoms are potential sites for nucleophilic attack, allowing for substitution reactions.

- Electrophilic Aromatic Substitution: The aromatic nature of the coumarin ring allows for electrophilic substitution reactions, where electrophiles can add to the aromatic system.

- Condensation Reactions: The cyano group can participate in condensation reactions with other nucleophiles, forming new carbon-nitrogen bonds.

These reactions make 8-Bromo-6-chloro-3-cyano-4-methylcoumarin a versatile intermediate in organic synthesis .

Research indicates that 8-Bromo-6-chloro-3-cyano-4-methylcoumarin exhibits various biological activities. It has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. The unique structural features contribute to its interaction with biological targets, potentially influencing cellular processes and signaling pathways. Its fluorescence also allows for real-time monitoring of biological events in live cells .

The synthesis of 8-Bromo-6-chloro-3-cyano-4-methylcoumarin typically involves several steps:

- Bromination: Starting from 4-methylcoumarin, bromination occurs at the 8-position using brominating agents such as N-bromosuccinimide.

- Chlorination: Chlorine is introduced at the 6-position through electrophilic chlorination methods.

- Cyano Group Introduction: The cyano group is added via nucleophilic substitution or condensation reactions involving cyanide sources.

These steps are optimized to achieve high yields and purity of the final product .

8-Bromo-6-chloro-3-cyano-4-methylcoumarin finds applications in various fields:

- Fluorescence Microscopy: Due to its fluorescent properties, it is used as a probe for imaging cellular processes.

- Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules and heterocycles.

- Biological Research: Its biological activities make it a candidate for developing therapeutic agents against inflammation and cancer .

Studies examining the interactions of 8-Bromo-6-chloro-3-cyano-4-methylcoumarin with biological macromolecules indicate that it can bind to proteins and nucleic acids, influencing their functions. These interactions are crucial for understanding its mechanism of action in biological systems and its potential therapeutic applications .

Several compounds share structural similarities with 8-Bromo-6-chloro-3-cyano-4-methylcoumarin, each exhibiting unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 6-Chloro-3-cyano-4-methylcoumarin | Chlorine at position 6 | Similar fluorescence properties; less reactive |

| 8-Bromo-3-cyano-4-methylcoumarin | Bromine at position 8 | Increased reactivity due to absence of chlorine |

| 7-Hydroxy-4-methylcoumarin | Hydroxy group at position 7 | Exhibits different biological activity |

| 3-Cyano-6-bromo-4-methylcoumarin | Bromine at position 6 | Different fluorescence characteristics |

These comparisons highlight the unique combination of halogen substitutions and their effects on reactivity and biological activity, making 8-Bromo-6-chloro-3-cyano-4-methylcoumarin distinct among its analogs .

Multi-Step Bromination and Chlorination Strategies

The synthesis of 8-bromo-6-chloro-3-cyano-4-methylcoumarin typically begins with halogenation of the coumarin core. Bromination at the 8-position and chlorination at the 6-position require careful control to avoid over-halogenation or regiochemical ambiguities. A solvent-free protocol using dioxane dibromide (DD) has emerged as a superior method for vinylic bromination of coumarins, offering regioselectivity and minimizing hazardous byproducts. This approach avoids molecular bromine vapors and toxic solvents, achieving yields exceeding 85% for 3-bromo-umbelliferone derivatives.

For chlorination, electrophilic aromatic substitution (EAS) is commonly employed. Starting from 4-methylcoumarin, chlorination at the 6-position is facilitated by electron-donating methyl groups, which activate specific ring positions. A comparative analysis of halogenation methods reveals distinct advantages:

| Halogenation Step | Reagent | Conditions | Yield (%) | Selectivity |

|---|---|---|---|---|

| Bromination (C8) | Dioxane dibromide | Solvent-free, 80°C | 89 | High (8-position) |

| Chlorination (C6) | Cl₂/AlCl₃ | Dichloromethane, 0°C | 76 | Moderate |

The electronic effects of substituents critically influence halogenation outcomes. Electron-withdrawing groups like the cyano moiety at C3 deactivate adjacent positions, directing bromination to the 8-position. Conversely, the methyl group at C4 exerts an electron-donating effect, enhancing reactivity at C6 during chlorination.

Cyano Group Introduction via Nucleophilic Substitution

Introduction of the cyano group at C3 is achieved through nucleophilic substitution on pre-halogenated intermediates. 3-Chloro-4-methylcoumarin serves as a key precursor, where the chlorine atom at C3 is displaced by cyanide ions under phase-transfer conditions. Recent studies demonstrate that using potassium cyanide (KCN) in dimethylformamide (DMF) at 120°C for 6 hours achieves 78% conversion to the 3-cyano derivative.

Mechanistic studies suggest a two-step process:

- Nucleophilic attack: Cyanide ions displace the chloride leaving group, forming a tetrahedral intermediate.

- Aromatic stabilization: The intermediate collapses, restoring aromaticity with concomitant cyanide incorporation.

Alternative approaches include the use of copper(I) cyanide (CuCN) in refluxing toluene, which improves yield to 82% but requires stringent moisture control. The choice of cyanide source balances reactivity and practicality, with KCN being preferred for large-scale synthesis despite its toxicity.

Microwave-Assisted vs Conventional Thermal Synthesis Optimization

Microwave irradiation has revolutionized coumarin synthesis by accelerating reaction kinetics and improving yields. A comparative study of 3-cyano-4-methylcoumarin derivatives demonstrates significant advantages over conventional methods:

| Parameter | Microwave (70 s) | Conventional (6 h) |

|---|---|---|

| Yield (%) | 92 | 75 |

| Purity (HPLC) | 98.5 | 95.2 |

| Energy Consumption | 150 W | 600 W |

For 8-bromo-6-chloro derivatives, microwave-assisted bromination using DD reduces reaction time from 12 hours to 45 minutes while maintaining 91% yield. The rapid dielectric heating effect enables precise temperature control, minimizing decomposition pathways observed in prolonged thermal reactions.

Catalytic Systems for Coumarin Ring Functionalization

Heterogeneous catalysts have emerged as pivotal tools for sustainable coumarin functionalization. A Cd(II) coordination polymer (CP) with primary amide functionalities catalyzes Knoevenagel condensations at room temperature, enabling tandem cyclization-bromination sequences. Key performance metrics include:

- Turnover frequency (TOF): 28 h⁻¹

- Recyclability: 5 cycles without activity loss

- Substrate scope: Tolerates electron-donating (-OCH₃) and withdrawing (-NO₂) groups

The CP's ladder-like structure provides Lewis acid sites for substrate activation and basic sites for deprotonation, synergistically promoting C-C bond formation and halogenation. Comparatively, traditional Al₂O₃-supported bromination catalysts exhibit lower TOF values (12 h⁻¹) and require higher temperatures.

DFT Analysis of Electronic Distribution Patterns

Density functional theory (DFT) calculations reveal critical electronic features of 8-bromo-6-chloro-3-cyano-4-methylcoumarin. Using the B3LYP/6-31G(d,p) basis set, studies demonstrate that the bromine and chlorine atoms at positions 8 and 6 induce significant electron-withdrawing effects, polarizing the coumarin ring system [4]. The cyano group at position 3 further stabilizes the molecular framework through resonance interactions, while the methyl group at position 4 contributes modest electron-donating effects via hyperconjugation [3].

The highest occupied molecular orbital (HOMO) localizes predominantly on the coumarin ring and cyano group, whereas the lowest unoccupied molecular orbital (LUMO) resides on the halogenated aromatic system (Figure 1). This spatial separation creates a HOMO-LUMO gap of 3.8 eV, which aligns with experimental UV-Vis absorption maxima at 365 nm [3] [4]. Comparative DFT studies of halogenated coumarins show that bromine substitution reduces the HOMO-LUMO gap by 0.2–0.3 eV compared to chlorine analogs, enhancing charge transfer capabilities [2].

Table 1: Electronic Properties of Halogenated Coumarins

| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) |

|---|---|---|---|

| 8-Bromo-6-chloro derivative | -6.2 | -2.4 | 3.8 |

| 6-Chloro analog | -6.1 | -2.3 | 3.8 |

| Non-halogenated coumarin | -5.9 | -1.9 | 4.0 |

Natural bond orbital (NBO) analysis confirms intramolecular charge transfer from the methyl group to the cyano moiety, with a stabilization energy of 12.3 kcal/mol [4]. These electronic characteristics make the compound suitable for applications requiring tunable optoelectronic properties.

X-ray Crystallographic Studies of Halogen-Cyanosubstituted Coumarins

Single-crystal X-ray diffraction data for 8-bromo-6-chloro-3-cyano-4-methylcoumarin reveal a planar coumarin core with slight puckering at the pyranone oxygen (Figure 2). The crystal system belongs to the monoclinic space group P2₁/c, with unit cell parameters *a = 8.42 Å, b = 10.15 Å, c = 12.73 Å, and β = 97.5° [6]. Halogen atoms participate in Type-I halogen···halogen interactions (Br···Cl = 3.38 Å), while the cyano group forms C≡N···H–C hydrogen bonds (2.89 Å) with adjacent methyl groups .

Table 2: Key Bond Lengths and Angles

| Parameter | Value |

|---|---|

| C8–Br bond length | 1.89 Å |

| C6–Cl bond length | 1.76 Å |

| C3–C≡N bond length | 1.15 Å |

| O1–C2–C3 angle | 122.1° |

| Dihedral angle (C4–CH₃) | 7.2° |

The methyl group at position 4 adopts a quasi-axial orientation, minimizing steric clashes with the cyano substituent. This conformation contrasts with unsubstituted coumarins, which typically exhibit planar geometries [6].

Steric Effects of Methyl Group Positioning on Molecular Conformation

Steric interactions between the methyl group and adjacent substituents significantly influence molecular conformation. Molecular mechanics simulations show that rotating the methyl group by 30° from its equilibrium position increases steric energy by 4.2 kcal/mol due to van der Waals repulsions with the cyano group . Comparative studies of 4-methyl versus 4-hydrogen coumarins demonstrate that the methyl substituent:

- Reduces ring flexibility by 40%, as measured by root-mean-square deviation (RMSD) in molecular dynamics simulations [6]

- Increases torsional barrier to rotation about the C3–C4 bond by 2.8 kcal/mol [4]

- Distorts π-orbital overlap by 12%, altering absorption spectra [3]

Table 3: Conformational Impact of Methyl Substitution

| Property | 4-Methyl Derivative | 4-Hydrogen Analog |

|---|---|---|

| Torsional barrier (kcal/mol) | 8.5 | 5.7 |

| RMSD (Å) | 0.32 | 0.51 |

| π-Orbital distortion (%) | 12 | 3 |

These steric effects enhance thermal stability but reduce solubility in polar solvents by 35% compared to non-methylated analogs .